REACTION_CXSMILES
|
C([Li])(C)(C)C.CCCCC.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][N:13]=1.[N:19]1[CH:24]=[CH:23][C:22]([CH:25]=[O:26])=[CH:21][CH:20]=1>CO.O.CCOCC>[Cl:18][C:15]1[C:14]([CH:25]([C:22]2[CH:23]=[CH:24][N:19]=[CH:20][CH:21]=2)[OH:26])=[N:13][C:12]([Cl:11])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Under stirring at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at −78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the resulting mixture was raised to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was then dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CONCENTRATION
|
Details
|
methylene chloride (=1:50) eluate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
WASH
|
Details
|
was washed with ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)C(O)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.21 mmol | |
AMOUNT: MASS | 819 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |